molecular formula C18H18N4O2 B8455388 1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol CAS No. 3256-27-7

1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol

Cat. No.: B8455388
CAS No.: 3256-27-7
M. Wt: 322.4 g/mol
InChI Key: PZJMZESHUAGMHL-UHFFFAOYSA-N
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Description

1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol is a complex organic compound that features two benzimidazole rings attached to an ethane-1,2-diol backbone. This compound is part of the larger family of imidazole derivatives, which are known for their diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol typically involves the condensation of 1-methyl-1H-benzo[d]imidazole with ethane-1,2-diol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce dihydrobenzimidazole derivatives .

Scientific Research Applications

1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol involves its interaction with specific molecular targets. The benzimidazole rings can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol
  • 1,2-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)ethane
  • 1,2-Bis(1H-benzo[d]imidazol-2-yl)ethane

Uniqueness

1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol is unique due to the presence of both hydroxyl groups and methyl-substituted benzimidazole rings. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

3256-27-7

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

1,2-bis(1-methylbenzimidazol-2-yl)ethane-1,2-diol

InChI

InChI=1S/C18H18N4O2/c1-21-13-9-5-3-7-11(13)19-17(21)15(23)16(24)18-20-12-8-4-6-10-14(12)22(18)2/h3-10,15-16,23-24H,1-2H3

InChI Key

PZJMZESHUAGMHL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C(C3=NC4=CC=CC=C4N3C)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Methylbenzene-1,2-diamine (13.5 g, 85.4 mmol) and tartaric acid (6.4 g, 42.6 mmol) were dissolved in 4 N aqueous HCl (100 mL), and the solution was stirred at reflux overnight. After cooling to room temperature, the precipitate was collected by vacuum filtration and re-dissolved in water (200 mL), and the pH of the resulting mixture was adjusted to 8 with aqueous NH4OH solution. The precipitate was collected by vacuum filtration and dried to give 6.86 g of the desired product, which was used for the next step without further purification. LC-MS: m/z 323 (M+H+).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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